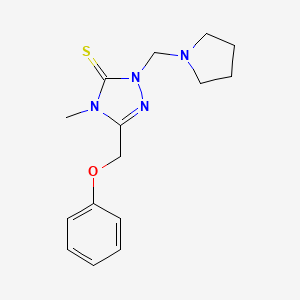

![molecular formula C16H10N2O4 B5501993 6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)

6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile is a chemical compound that has garnered interest in various scientific studies. It is a derivative of dibenzo[b,f]oxepine, a scaffold important in medicinal chemistry and occurs in several medicinally important plants (Krawczyk et al., 2016).

Synthesis Analysis

- The synthesis of methoxy derivative 3-nitrodibenzo[b,f]oxepine involves reactions with different aldehydes in the presence of BF3·OEt2 as a catalyst (Tobiasz et al., 2021).

- A novel approach to methoxydibenzo[b,f]oxepines has been developed, proceeding under mild conditions and using sodium azide (Krawczyk et al., 2016).

Molecular Structure Analysis

- Structural features of related compounds have been studied using various spectroscopic methods, including IR, NMR, and electronic spectroscopy (Jukić et al., 2010).

- X-ray analysis has been used to analyze the solid-state structure of similar compounds, revealing details about their geometric parameters (Jukić et al., 2010).

Chemical Reactions and Properties

- The compound reacts with O- and S-nucleophiles, resulting in mono- or bis-substitution of nitro groups. The nitro group in position 3 is typically displaced first (Samet et al., 2005).

- Base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids gives dibenzo[b,f][1,4]oxazepin-11(10H)-ones, highlighting its reactivity (Samet et al., 2006).

Physical Properties Analysis

- The optical properties, including UV-vis absorption and fluorescence spectroscopy, have been investigated in similar compounds, offering insights into their physical properties (Jukić et al., 2010).

Chemical Properties Analysis

- The electrophilic reactivity of similar compounds has been explored, such as the interaction with methoxide ion, revealing their multi-faceted electrophilic reactivity (Cottyn et al., 2009).

- The crystal structures of related compounds have been determined, which helps in understanding the conformational parameters crucial for their chemical properties (Bandoli & Nicolini, 1982).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

A significant area of application is in the synthesis of derivatives for medicinal purposes. The dibenzo[b,f]oxepine scaffold is notable in medicinal chemistry, found in several medicinally important plants. Research by Krawczyk et al. (2016) developed a method under mild conditions using sodium azide, allowing access to new substituted dibenzo[b,f]oxepines. These compounds were studied for their potential as tubulin polymerization inhibitors, which are crucial in cancer treatment due to their role in cell division (Krawczyk et al., 2016).

Photopharmacology

In the field of photopharmacology, Tobiasz et al. (2021) described the synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives. These derivatives are noteworthy for their ability to undergo E/Z isomerization, which can be photochemically controlled using visible-wavelength light. This property makes them potential candidates for the development of photoresponsive drugs (Tobiasz et al., 2021).

Synthetic Methodologies and Chemical Transformations

A study on the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids by Samet et al. (2006) showcases the versatility of dibenzo[b,f]oxepine derivatives in chemical synthesis. This research highlights base-catalyzed intramolecular nucleophilic substitution as a method to achieve such derivatives, demonstrating the scaffold's adaptability in creating complex molecules (Samet et al., 2006).

Application in Heterocyclic Chemistry

The chemical reactivity of related compounds towards nucleophilic reagents was explored by Ibrahim and El-Gohary (2016), who reported on the formation of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives. These findings contribute to the broader understanding of heterocyclic chemistry and offer new pathways for synthesizing heterocyclic systems with potential biological activities (Ibrahim & El-Gohary, 2016).

Mécanisme D'action

Orientations Futures

The future directions for research on “6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile” could include further investigation of its anti-cancer properties, exploration of its potential applications in chemotherapy, and development of methods to control its activity spatially and temporally to increase its clinical value .

Propriétés

IUPAC Name |

10-methoxy-2-nitrobenzo[b][1]benzoxepine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c1-21-14-4-2-3-10-5-6-13-11(9-17)7-12(18(19)20)8-15(13)22-16(10)14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGRMTUMYHUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=CC(=C3C=C2)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-nitrodibenzo[B,F]oxepin-1-YL cyanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)